Cefcanel daloxate hydrochloride

Descripción general

Descripción

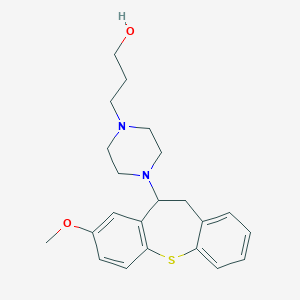

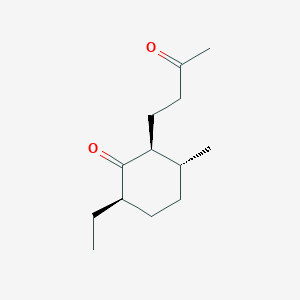

Cefcanel daloxate hydrochloride is a new oral cephalosporin prodrug . It is a double cephem ester of cefcanel, which is the active principle released in the body after uptake of an intermediate cephem mono ester . It is also known as KY-109, and it is a pro-drug to improve oral absorption of KY-087 .

Chemical Reactions Analysis

The pharmacokinetics of cefcanel were investigated following a single oral dose of cefcanel daloxate hydrochloride 300 mg to healthy volunteers and patients with various degrees of stable renal insufficiency . Cefcanel renal clearance and fraction excreted in the urine were linearly correlated with renal function .Aplicaciones Científicas De Investigación

Pharmacokinetics and Renal Function

- Cefcanel daloxate hydrochloride, a new oral cephalosporin prodrug, demonstrates specific pharmacokinetics in relation to renal function. The renal clearance and fraction excreted in urine of cefcanel correlate linearly with renal function, indicating variations in plasma concentration and half-life based on glomerular filtration rate (GFR) (Edwall et al., 1994).

Metabolism and Bioavailability

- The pharmacokinetics of cefcanel daloxate hydrochloride’s metabolites were investigated, showing that the absolute oral bioavailability of cefcanel is approximately 40%. Interestingly, when administered orally, a significant portion of urinary excretion is due to metabolites other than cefcanel, suggesting biotransformation in the gastrointestinal tract (Edwall et al., 1993).

In Vivo Efficacy Comparison with Cefaclor

- Cefcanel daloxate has been compared to cefaclor for in vivo efficacy using a localized thigh infection model in mice. Both drugs demonstrated a similar reduction in viable bacterial count, although cefcanel displayed a longer half-life, suggesting differences in pharmacodynamics (Magni & Lionell, 1990).

Clinical Efficacy in Urinary Tract Infections

- A study compared the efficacy of cefcanel daloxate with amoxicillin in treating acute uncomplicated urinary tract infections. The results indicated comparable efficacy and adverse effects for both drugs, offering an alternative therapeutic option (Nicolle et al., 1993).

Novel Oral Cephalosporins Development

- Cefcanel daloxate hydrochloride is part of ongoing development in oral cephalosporins, with efforts to enhance efficacy and spectrum, particularly against Gram-negative bacterial infections. This indicates its role in the broader context of antimicrobial therapy development (Cazzola, 2000).

Comparative Study with Penicillin

- A randomized, double-blind, multicentre study found that cefcanel daloxate at 300 mg bid was as effective and well-tolerated as phenoxymethylpenicillin in treating acute pharyngotonsillitis, providing an effective alternative to penicillin (Grunfeld et al., 1994).

In Vitro Activity Comparison

- Cefcanel has been compared to other oral cephalosporins for in vitro activity against various aerobic and anaerobic bacteria. It demonstrated superior activity against certain pathogens, emphasizing its potential clinical significance (Chin et al., 1991).

Mecanismo De Acción

Propiedades

IUPAC Name |

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (6R,7R)-7-[[(2R)-2-[(2S)-2-aminopropanoyl]oxy-2-phenylacetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N5O9S3.ClH/c1-12(28)24(35)41-20(15-7-5-4-6-8-15)21(33)29-18-22(34)32-19(25(36)38-9-17-13(2)39-27(37)40-17)16(10-42-23(18)32)11-43-26-31-30-14(3)44-26;/h4-8,12,18,20,23H,9-11,28H2,1-3H3,(H,29,33);1H/t12-,18+,20+,23+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVATKYQUGKLGL-PCQLZLFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=O)O1)COC(=O)C2=C(CSC3N2C(=O)C3NC(=O)C(C4=CC=CC=C4)OC(=O)C(C)N)CSC5=NN=C(S5)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(OC(=O)O1)COC(=O)C2=C(CS[C@H]3N2C(=O)[C@H]3NC(=O)[C@@H](C4=CC=CC=C4)OC(=O)[C@H](C)N)CSC5=NN=C(S5)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28ClN5O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30239068 | |

| Record name | Cefcanel daloxate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

698.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cefcanel daloxate hydrochloride | |

CAS RN |

92602-21-6 | |

| Record name | Cefcanel daloxate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092602216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefcanel daloxate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B109391.png)